USP System Suitability Resolution: Cidofovir Related Compound A vs. Related Compound B
The USP Cidofovir monograph mandates a system suitability solution containing USP Cidofovir Related Compound A RS and USP Cidofovir Related Compound B RS. The acceptance criterion for resolution between these two process-related analytes is NLT 1.5, confirming that the HPLC method specified in the monograph achieves baseline separation of the monoethyl (Related Compound A) and diethyl (Related Compound B) phosphonate esters [1].
| Evidence Dimension | HPLC Resolution (System Suitability) |
|---|---|
| Target Compound Data | Peak for Cidofovir Related Compound A (RRT 0.54) |
| Comparator Or Baseline | Cidofovir Related Compound B (RRT 0.63) |
| Quantified Difference | Resolution ≥ 1.5 (Mandatory USP System Suitability Requirement) |
| Conditions | USP Cidofovir Organic Impurities method: LC, UV 274 nm, 4.6 mm x 25 cm; 5 µm packing L1 column, Mobile Phase: Acetonitrile/water (40:60) and Buffer pH 9.2 (22:78) |
Why This Matters
For a procurement officer or analytical scientist, the unique chromatographic resolution from its closest diester analog is non-negotiable; purchasing any other compound would fail the USP system suitability test and invalidate the entire analytical run.
- [1] United States Pharmacopeia. Cidofovir. USP-NF 2025. Organic Impurities, System Suitability. View Source
